Ramipril Diketopiperazine

Übersicht

Beschreibung

Tubastatin A is a highly selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more compact and transcriptionally inactive chromatin structure. Tubastatin A has been shown to have significant neuroprotective and anti-inflammatory properties, making it a valuable compound in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tubastatin A involves several steps. One common method starts with the reaction of 2-aminopyridine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of this amine with hydroxamic acid to yield Tubastatin A .

Industrial Production Methods: Industrial production of Tubastatin A typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) and methanol are commonly used in the synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tubastatin A unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Tubastatin A kann unter milden Bedingungen mit verschiedenen Nukleophilen wie Aminen und Thiolen reagieren.

Oxidationsreaktionen: Es kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktionsreaktionen: Die Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen Amidderivate ergeben, während Oxidationsreaktionen entsprechende Oxide erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

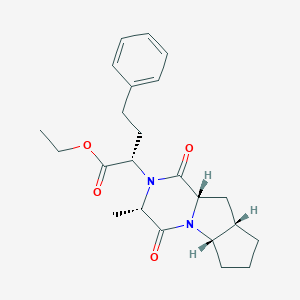

- Molecular Formula : C23H30N2O4

- Structural Features : RDP exhibits a bicyclic framework typical of diketopiperazines, which are formed by two amino acids linked by peptide bonds.

Pharmaceutical Implications

- Stability Issues :

-

Clinical Relevance :

- The presence of RDP in pharmaceutical preparations raises concerns regarding its safety profile. Research indicates that at physiologic concentrations, RDP does not exhibit significant cytotoxicity or genotoxicity; however, at higher concentrations, it may demonstrate potential carcinogenic properties .

- Formulation Development :

Case Study 1: Stability Profiling

A study conducted on the solid-state stability of ramipril highlighted that RDP formation was significantly influenced by environmental factors such as temperature and humidity. The study found that less than 1% degradation to RDP occurred over three months when stored at controlled conditions .

Case Study 2: Toxicological Assessment

Research utilizing quantitative structure-activity relationship (QSAR) simulations suggested that while RDP could be cytotoxic at elevated concentrations, it was largely non-mutagenic under normal physiological conditions. The study emphasized the need for further in vivo assessments to establish safe exposure thresholds for RDP in clinical settings .

Data Table: Stability and Degradation Conditions

| Condition | Degradation Rate (%) | Principal Degradation Product |

|---|---|---|

| Acidic Hydrolysis | 20.2 | This compound |

| Oxidative Stress | 23.4 | This compound |

| Thermal Degradation | 15.1 | This compound |

| Photostability | Variable | This compound |

Wirkmechanismus

Tubastatin A exerts its effects by selectively inhibiting HDAC6. This inhibition leads to the accumulation of acetylated α-tubulin, which affects microtubule dynamics and cellular transport processes. The compound also influences various signaling pathways, including the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway, contributing to its neuroprotective and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Vorinostat: Another HDAC inhibitor with broader activity against multiple HDAC isoforms.

PCI-34051: Selective inhibitor of HDAC8, used in similar research contexts.

Comparison: Tubastatin A is unique in its high selectivity for HDAC6, which reduces off-target effects and enhances its therapeutic potential. In contrast, compounds like Vorinostat have broader activity but may cause more side effects due to less selectivity .

References

Biologische Aktivität

Ramipril Diketopiperazine (RDP) is a diketopiperazine derivative formed from the degradation of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. Understanding the biological activity of RDP is crucial as it may influence the pharmacokinetics and pharmacodynamics of ramipril, despite RDP itself lacking significant ACE inhibitory activity.

Chemical Structure and Formation

RDP has the molecular formula C23H30N2O4 and is characterized by a bicyclic framework typical of diketopiperazines. It primarily forms through spontaneous cyclization during the metabolic degradation of ramipril, particularly under acidic or oxidative conditions . The formation of RDP occurs alongside the primary active metabolite, ramiprilat, which exerts therapeutic effects by inhibiting ACE .

Pharmacological Implications

Although RDP is a metabolite of ramipril, it does not share the same mechanism of action. Ramiprilat, the active form, effectively inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. In contrast, RDP lacks this functional group essential for ACE inhibition and therefore does not contribute to the antihypertensive effects associated with ramipril .

Case Studies and Research Findings

- Stability and Degradation : A study highlighted that ramipril can degrade into several metabolites under various conditions, including RDP. The stability profiling indicated that formulations with reduced degradation rates to diketopiperazine derivatives could enhance the overall efficacy of ramipril .

- Genotoxicity Assessments : Research into the potential carcinogenicity of RDP revealed that while pure diketopiperazine was not mutagenic, its nitrosation products exhibited mutagenic properties in bacterial assays. This suggests a need for caution regarding long-term exposure to RDP in pharmaceutical formulations .

- Clinical Implications : A clinical trial investigated the effects of ramipril on biomarkers related to Alzheimer's disease, indirectly assessing the implications of its metabolites, including RDP. While no direct effects were attributed to RDP, understanding its role in the metabolic pathway is essential for evaluating overall drug efficacy and safety .

Comparative Analysis of Biological Activity

| Parameter | Ramipril | Ramiprilat | This compound |

|---|---|---|---|

| Molecular Formula | C23H32N2O5 | C23H32N2O5 | C23H30N2O4 |

| Mechanism of Action | ACE Inhibition | ACE Inhibition | None |

| Biological Activity | Antihypertensive | Potent antihypertensive | Limited; potential genotoxicity |

| Therapeutic Use | Hypertension, heart failure | Hypertension, heart failure | Not used therapeutically |

| Stability in Formulation | Stable but degrades to metabolites | Stable | Less stable than ramipril |

Eigenschaften

IUPAC Name |

ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVMAAYRBJCASY-JBDAPHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312563 | |

| Record name | Ramipril-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108731-95-9 | |

| Record name | Ramipril-diketopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108731-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramipril diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramipril-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108731-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIPRIL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3O93H26WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying Ramipril Diketopiperazine as a potential MTHFR inhibitor?

A1: this compound is a degradation product of the ACE inhibitor Ramipril. While Ramipril itself is well-studied for its cardiovascular benefits, the discovery of its diketopiperazine derivative as a potential MTHFR inhibitor opens new avenues for research. This is particularly relevant because [higher MTHFR expression levels were linked to shorter overall survival in hepatocellular carcinoma, adrenocortical carcinoma, and low-grade glioma] []. Identifying compounds that can inhibit MTHFR could offer potential therapeutic options for these cancers.

Q2: How does this compound compare to other identified potential MTHFR inhibitors in the study?

A2: The in silico study identified Vilanterol and Selexipag alongside this compound as potential competitive MTHFR inhibitors []. While all three demonstrated binding affinity to the enzyme's catalytic pocket, Vilanterol emerged as the strongest candidate based on molecular dynamics analyses and MM-PBSA calculations []. Further experimental validation is needed to confirm these computational findings and compare the inhibitory potency of these compounds.

Q3: What are the limitations of using in silico drug screening for identifying MTHFR inhibitors?

A3: While in silico screening is a valuable tool for initial drug discovery, it's crucial to acknowledge its limitations. The study primarily focused on binding affinity and computational modeling []. These methods don't fully encapsulate the complexity of in vivo environments. Experimental validation, including enzyme assays and cell-based studies, are necessary to confirm the actual inhibitory activity of this compound and other identified compounds.

Q4: Are there existing formulation strategies that could be relevant for this compound?

A4: Although the research primarily focuses on this compound's potential as an MTHFR inhibitor, it's worth noting that Ramipril itself faces stability challenges. Studies have investigated [stabilized ramipril compositions] [] using techniques like coating with glyceryl behenate or other excipients to prevent degradation to Ramipril-diacid or Ramipril-diketopiperazine. These existing strategies for improving Ramipril's stability could potentially be adapted and explored for this compound, should further research warrant its development as a therapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.